

An In-depth Technical Guide to Fmoc-4-(trifluoromethyl)-L-phenylalanine

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Compound of Interest

Compound Name: Fmoc-Phe(4-CF₃)-OH

Cat. No.: B557869

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Introduction

Fmoc-4-(trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties to peptides, significantly enhancing their therapeutic potential. This modification is known to increase metabolic stability, improve lipophilicity, and modulate biological activity, making it a valuable tool for the rational design of novel peptide-based therapeutics, particularly in the fields of oncology and neurology.

This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-4-(trifluoromethyl)-L-phenylalanine. It includes detailed experimental protocols for its synthesis and incorporation into peptides, quantitative data, and visualizations of relevant workflows to support researchers in their drug development endeavors.

Chemical Structure and Identification

Fmoc-4-(trifluoromethyl)-L-phenylalanine is characterized by an L-phenylalanine core structure, N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a trifluoromethyl (-CF₃) substituent on the phenyl ring.

Chemical Structure:

Caption: Chemical structure of Fmoc-4-(trifluoromethyl)-L-phenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-(trifluoromethyl)-L-phenylalanine is provided below.

Property	Value	Reference
CAS Number	247113-86-6	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₂₅ H ₂₀ F ₃ NO ₄	[1][2][4][5][7]
Molecular Weight	455.43 g/mol	[1][3][5][8]
Appearance	Solid, beige or white to pale brown powder	[5]
Melting Point	127-130 °C or 128-138 °C	[5][9][10]
Solubility	Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO.[11][12][13] [14]	
Storage	2-8°C, sealed in a dry, dark place.[5]	

Experimental Protocols

While a specific, detailed synthesis protocol for Fmoc-4-(trifluoromethyl)-L-phenylalanine is not readily available in the cited literature, a general and widely accepted method for the Fmoc protection of amino acids can be adapted. The following protocol is based on the synthesis of similar compounds, such as Fmoc-4-fluoro-L-phenylalanine.[15]

Synthesis of Fmoc-4-(trifluoromethyl)-L-phenylalanine

This procedure involves the N-protection of 4-(trifluoromethyl)-L-phenylalanine using an Fmoc-donating reagent under basic conditions.

Materials:

- 4-(Trifluoromethyl)-L-phenylalanine
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane
- Deionized Water
- Diethyl Ether
- 1M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)-L-phenylalanine in a 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.
- Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.
- Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.
- Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

- Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl to precipitate the product.
- Isolation and Purification:
 - Collect the white precipitate by vacuum filtration.
 - Wash the solid product thoroughly with cold deionized water until the washings are neutral.
 - Dry the crude product under vacuum.
 - If necessary, the product can be further purified by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(trifluoromethyl)-L-phenylalanine

The following is a generalized workflow for the incorporation of Fmoc-4-(trifluoromethyl)-L-phenylalanine into a peptide chain using manual Fmoc-based SPPS.[\[16\]](#)

Materials:

- Appropriate resin (e.g., Rink Amide resin)
- Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., DIC/Oxyma)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF.
- Amino Acid Coupling:
 - In a separate tube, pre-activate Fmoc-4-(trifluoromethyl)-L-phenylalanine (typically 3 equivalents) with a coupling agent and base in DMF.
 - Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
- Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The introduction of the 4-trifluoromethyl-phenylalanine residue into peptides is a strategic approach to enhance their therapeutic properties. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile.^[17]

- Increased Metabolic Stability: The C-F bond is exceptionally strong, which can render the peptide less susceptible to enzymatic degradation, thereby extending its in vivo half-life.^[17]

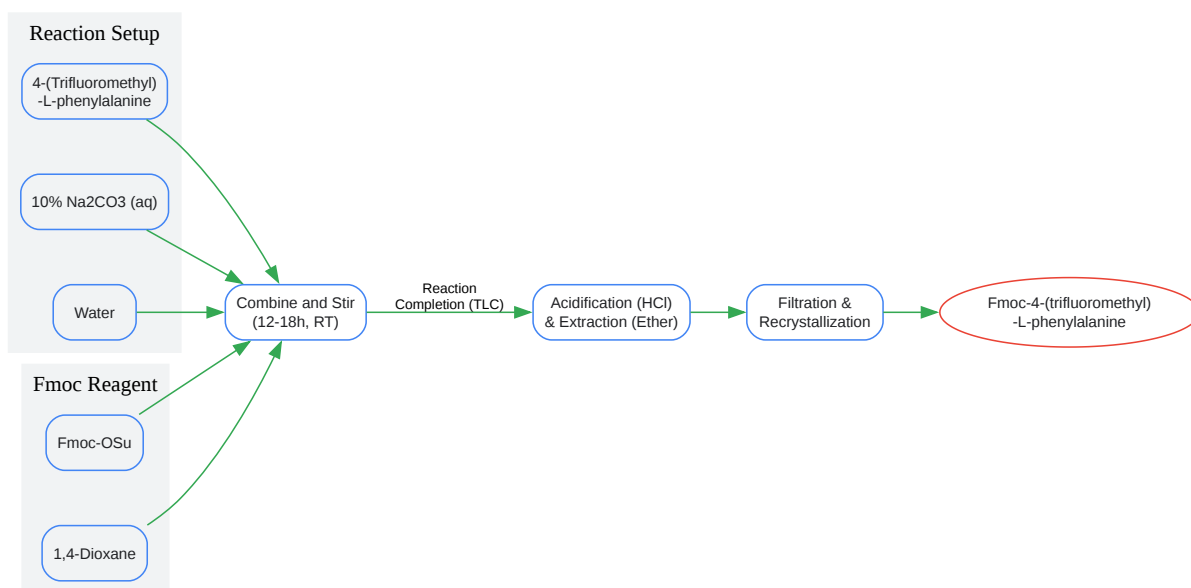
- **Modulation of Bioactivity:** The trifluoromethyl group can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions that are critical for receptor binding and molecular recognition. This can lead to enhanced binding affinity and specificity for the target.[\[17\]](#)
- **Improved Pharmacokinetics:** The increased lipophilicity can improve a peptide's ability to cross biological membranes, potentially leading to better absorption and distribution.

Signaling Pathways

Direct involvement of Fmoc-4-(trifluoromethyl)-L-phenylalanine in specific signaling pathways has not been documented. Its role is primarily as a synthetic building block. However, peptides incorporating this amino acid are designed to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders. For example, a peptide containing a fluorinated phenylalanine analog has been shown to be a potent agonist for the ghrelin receptor, which is involved in appetite regulation and energy homeostasis.[\[18\]](#)

Visualizations

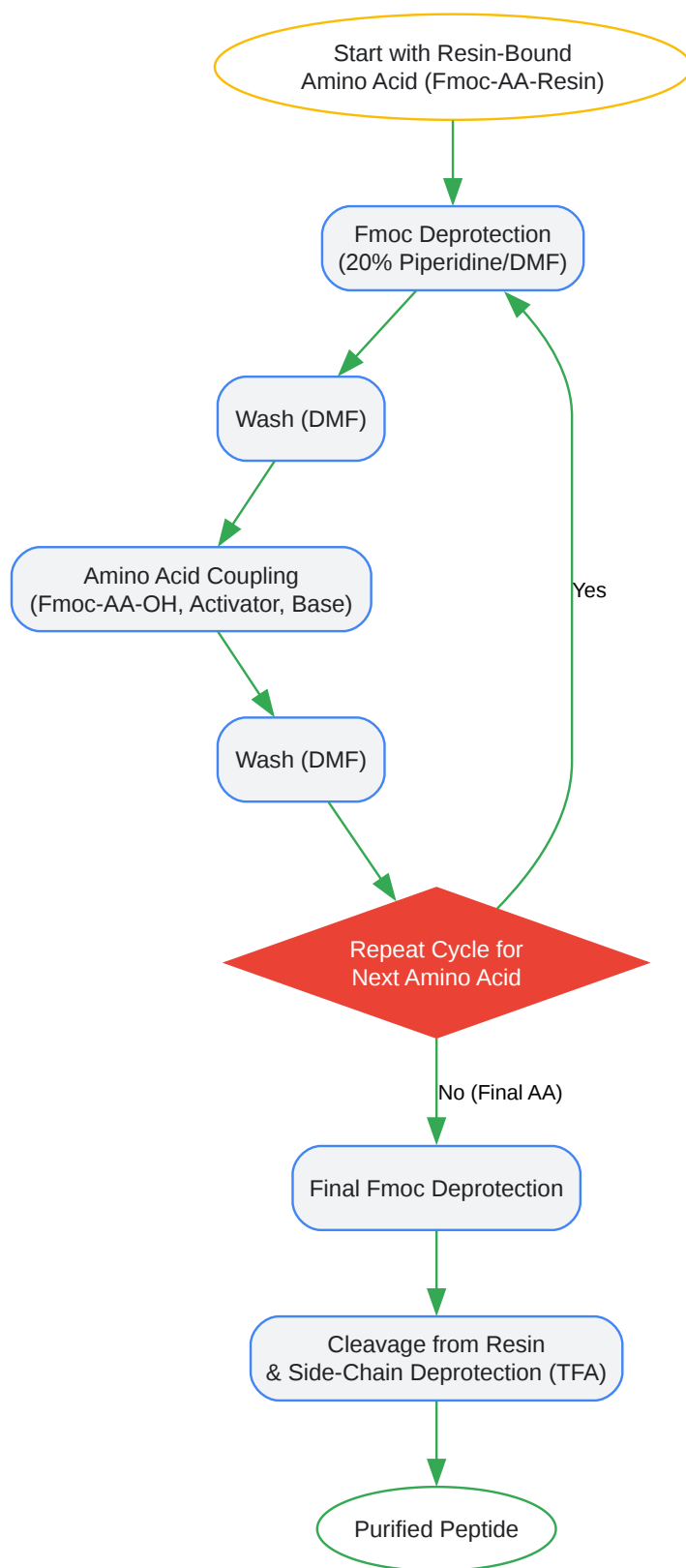
General Workflow for Fmoc-Protection of an Amino Acid



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Caption: General workflow for the synthesis of Fmoc-protected amino acids.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

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